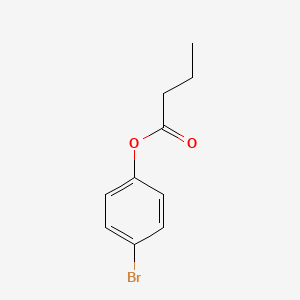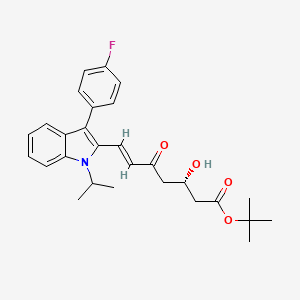![molecular formula C15H18O B13431500 (3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one](/img/structure/B13431500.png)
(3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its intricate structure and reactivity make it a subject of extensive research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the Diels-Alder reaction, followed by a series of cyclization and oxidation steps. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced tricyclic compounds.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alkenes. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
科学研究应用
(3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one has several scientific research applications:
Chemistry: It is used as a model compound to study tricyclic structures and their reactivity.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of complex organic molecules and as a precursor for other chemical compounds.
作用机制
The mechanism of action of (3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
Similar compounds to (3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one include other tricyclic molecules such as:
- Tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-ol
- Tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-amine
Uniqueness
What sets (3R,8S)-tricyclo[94003,8]pentadeca-1(15),11,13-trien-2-one apart is its specific stereochemistry and the functional groups present in its structure
属性
分子式 |
C15H18O |
|---|---|
分子量 |
214.30 g/mol |
IUPAC 名称 |
(3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one |
InChI |
InChI=1S/C15H18O/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1,3,5,7,12,14H,2,4,6,8-10H2/t12-,14+/m0/s1 |
InChI 键 |
DERKBZMWBHNMBF-GXTWGEPZSA-N |
手性 SMILES |
C1CC[C@@H]2[C@@H](C1)CCC3=CC=CC=C3C2=O |
规范 SMILES |
C1CCC2C(C1)CCC3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


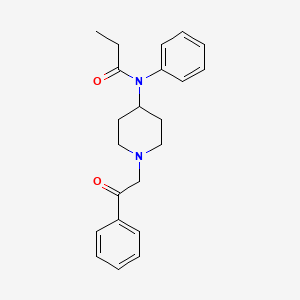

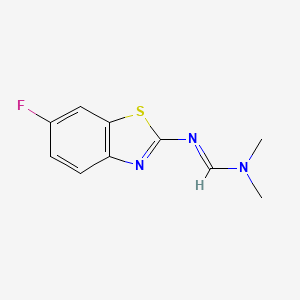
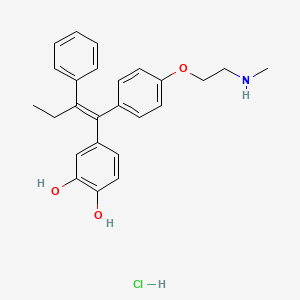
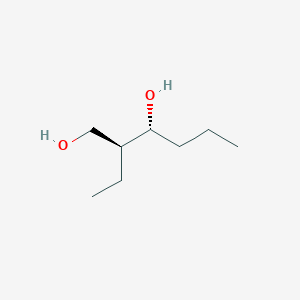

![(1S,5S)-tert-Butyl 2-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13431483.png)

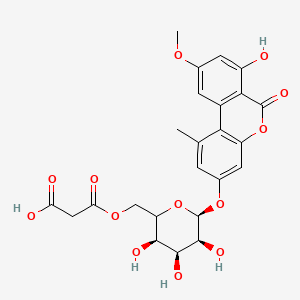
![1-{3-Hydroxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B13431499.png)
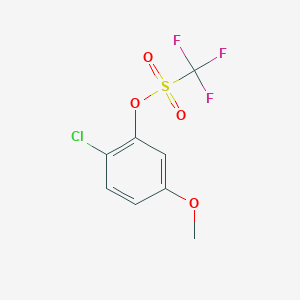
![Ethyl (3S)-5,6-dimethyl-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride](/img/structure/B13431510.png)
